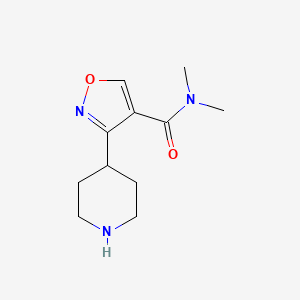

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

CAS No.:

Cat. No.: VC15858403

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | N,N-dimethyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 |

| Standard InChI Key | VSAFRHAQMACHHN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)C1=CON=C1C2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide belongs to the isoxazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The molecule comprises a five-membered isoxazole ring substituted with a carboxamide group at position 4 and a piperidine ring at position 3. The piperidine moiety, a six-membered amine heterocycle, contributes to the compound’s basicity and potential interactions with biological targets .

Table 1: Key Chemical Properties

The compound’s structure is further validated by its PubChem entry (CID: 102537907), which provides 2D and 3D conformational models . The presence of both hydrophilic (carboxamide) and hydrophobic (piperidine, methyl groups) regions suggests moderate lipophilicity, a property critical for membrane permeability in drug candidates.

Handling requires adherence to GHS guidelines, including the use of nitrile gloves, lab coats, and fume hoods. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine or carboxamide groups to enhance potency and selectivity.

-

In Vivo Efficacy Trials: Testing in animal models of inflammation or autoimmune disorders.

-

Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Formulation Development: Exploring prodrug strategies or nano-encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume